molecular formula C15H18N4O2 B1201852 1-(2-Pyrimidyl)-4-(3,4-dihydroxybenzyl)piperazine CAS No. 50602-50-1

1-(2-Pyrimidyl)-4-(3,4-dihydroxybenzyl)piperazine

Cat. No.: B1201852
CAS No.: 50602-50-1
M. Wt: 286.33 g/mol
InChI Key: KASPTNXQKINYTJ-UHFFFAOYSA-N
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Description

1-(2-Pyrimidyl)-4-(3,4-dihydroxybenzyl)piperazine is a synthetic organic compound that features a piperazine ring substituted with a pyrimidyl group and a dihydroxybenzyl group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Pyrimidyl)-4-(3,4-dihydroxybenzyl)piperazine typically involves the following steps:

    Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes.

    Substitution with Pyrimidyl Group: The piperazine ring can be substituted with a pyrimidyl group using nucleophilic substitution reactions.

    Attachment of Dihydroxybenzyl Group: The final step involves the attachment of the dihydroxybenzyl group, which can be done through various coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-Pyrimidyl)-4-(3,4-dihydroxybenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The dihydroxybenzyl group can be oxidized to form quinones.

    Reduction: The pyrimidyl group can be reduced under specific conditions.

    Substitution: Both the pyrimidyl and dihydroxybenzyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the dihydroxybenzyl group would yield quinones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

1-(2-Pyrimidyl)-4-(3,4-dihydroxybenzyl)piperazine may have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological systems.

    Medicine: Investigation of its potential as a therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Pyrimidyl)-4-(3,4-dihydroxybenzyl)piperazine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Pyrimidyl)piperazine: Lacks the dihydroxybenzyl group.

    4-(3,4-Dihydroxybenzyl)piperazine: Lacks the pyrimidyl group.

    1-(2-Pyrimidyl)-4-benzylpiperazine: Lacks the hydroxyl groups on the benzyl ring.

Uniqueness

1-(2-Pyrimidyl)-4-(3,4-dihydroxybenzyl)piperazine is unique due to the presence of both the pyrimidyl and dihydroxybenzyl groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c20-13-3-2-12(10-14(13)21)11-18-6-8-19(9-7-18)15-16-4-1-5-17-15/h1-5,10,20-21H,6-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KASPTNXQKINYTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=C(C=C2)O)O)C3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

19971-73-4 (di-hydrochloride)
Record name 1-(2-Pyrimidyl)-4-(3,4-dihydroxybenzyl)piperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050602501
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50964845
Record name 4-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}benzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50964845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50602-50-1
Record name 4-[[4-(2-Pyrimidinyl)-1-piperazinyl]methyl]-1,2-benzenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50602-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Pyrimidyl)-4-(3,4-dihydroxybenzyl)piperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050602501
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}benzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50964845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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